4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as EMA401 and is currently being studied for its potential use in the treatment of chronic pain.
Mecanismo De Acción
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide involves the selective inhibition of the ATP-sensitive P2X3 receptor. This receptor is found on sensory neurons and is involved in the transmission of pain signals. By inhibiting this receptor, EMA401 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the ATP-sensitive P2X3 receptor. This receptor is involved in the transmission of pain signals, and by inhibiting it, EMA401 can reduce pain. In animal models, EMA401 has been shown to reduce neuropathic pain and osteoarthritis pain. Clinical trials are currently underway to evaluate the safety and efficacy of EMA401 in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide in lab experiments is its selective inhibition of the ATP-sensitive P2X3 receptor. This allows for the specific targeting of pain signals, which can lead to more effective pain relief. One limitation of using EMA401 is its potential side effects, which are currently being studied in clinical trials.
Direcciones Futuras
There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide. One direction is the further evaluation of its safety and efficacy in clinical trials. Another direction is the study of its potential use in the treatment of other types of pain, such as cancer pain and inflammatory pain. Additionally, the development of new compounds that target the ATP-sensitive P2X3 receptor could lead to more effective pain relief.
Métodos De Síntesis
The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide involves a series of chemical reactions. The starting material is 3-methylbenzoic acid, which is converted to 3-methylbenzoyl chloride. This compound is then reacted with N-(ethylsulfonyl)methylamine to form 4-[(ethylsulfonyl)(methyl)amino]-3-methylbenzoyl chloride. Finally, this compound is reacted with 3-methylphenylamine to form this compound.
Aplicaciones Científicas De Investigación
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. Studies have shown that EMA401 can reduce pain in animal models of neuropathic pain and osteoarthritis pain. Clinical trials are currently underway to evaluate the safety and efficacy of EMA401 in humans.
Propiedades
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-23(21,22)19(3)16-10-8-14(9-11-16)17(20)18-15-7-5-6-13(2)12-15/h5-12H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWUIXFMYGULCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.